Cas no 2090477-79-3 (4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole)
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1,5-dimethyl-
- 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole
-
- MDL: MFCD31629340
- Inchi: 1S/C6H8BrClN2/c1-4-6(7)5(3-8)9-10(4)2/h3H2,1-2H3
- InChI Key: QJJCLVQVAKBNOE-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=C(Br)C(CCl)=N1
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW28655-10g |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 10g |
$3201.00 | 2024-04-20 | |
| A2B Chem LLC | AW28655-50mg |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 50mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AW28655-100mg |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 100mg |
$289.00 | 2024-04-20 | |
| A2B Chem LLC | AW28655-250mg |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 250mg |
$401.00 | 2024-04-20 | |
| A2B Chem LLC | AW28655-500mg |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 500mg |
$610.00 | 2024-04-20 | |
| A2B Chem LLC | AW28655-1g |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 1g |
$771.00 | 2024-04-20 | |
| A2B Chem LLC | AW28655-2.5g |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 2.5g |
$1478.00 | 2024-04-20 | |
| A2B Chem LLC | AW28655-5g |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 5g |
$2170.00 | 2024-04-20 | |
| Enamine | EN300-344475-1g |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 1g |
$528.0 | 2023-09-03 | |
| Enamine | EN300-344475-5g |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
2090477-79-3 | 95% | 5g |
$1530.0 | 2023-09-03 |
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole
4-Bromo-3-(Chloromethyl)-1,5-Dimethyl-1H-Pyrazole: A Versatile Compound in Medicinal Chemistry
4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole (CAS No. 2090477-79-3) is a multifunctional compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and pharmacological properties. The presence of a bromine atom, a chloromethyl group, and two methyl groups in the molecular structure endows this compound with a high degree of chemical reactivity and functional versatility.
The 4-bromo substituent is particularly noteworthy as it can be readily replaced through various substitution reactions, making it an excellent starting material for the synthesis of more complex molecules. This feature is particularly useful in drug discovery and development, where the ability to introduce a wide range of functional groups can significantly enhance the therapeutic potential of a lead compound. Recent studies have shown that brominated pyrazoles can exhibit potent antiviral and anticancer activities, making them promising candidates for further investigation.
The chloromethyl group is another key functional moiety in this compound. It can undergo nucleophilic substitution reactions to form new carbon-nitrogen or carbon-oxygen bonds, which are crucial for the synthesis of bioactive molecules. The chloromethyl group also imparts additional reactivity to the molecule, allowing for the introduction of various functional groups that can modulate the biological activity of the final product. This versatility has been exploited in the development of novel drugs targeting specific biological pathways.
The presence of two methyl groups at positions 1 and 5 further enhances the stability and solubility of the compound, which are important factors in drug design. Methyl groups are known to increase lipophilicity, which can improve the bioavailability and cellular uptake of a drug. Additionally, the methyl groups can influence the conformational flexibility of the molecule, potentially affecting its binding affinity to target proteins.
In recent years, there has been a growing interest in the use of pyrazole derivatives as scaffolds for drug discovery. Pyrazoles have been shown to possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific structure of 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole makes it an attractive candidate for further exploration in this context. For instance, studies have demonstrated that brominated pyrazoles can inhibit key enzymes involved in cancer cell proliferation and viral replication.
One notable application of this compound is in the development of antiviral agents. Research has shown that brominated pyrazoles can effectively inhibit viral entry into host cells by targeting specific viral proteins. This mechanism of action has been observed in several viruses, including influenza and HIV. The ability to modulate viral entry through structural modifications makes 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole a valuable tool in antiviral drug discovery.
In addition to its antiviral properties, this compound has also shown promise as an anticancer agent. Studies have demonstrated that brominated pyrazoles can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. The chloromethyl group plays a crucial role in this process by facilitating the formation of covalent bonds with target proteins, thereby enhancing the potency and selectivity of the compound.
The synthesis of 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole typically involves multistep reactions starting from commercially available precursors. One common approach is to first synthesize 3-chloromethyl-1,5-dimethylpyrazole through a series of substitution and cyclization reactions. The bromination step is then carried out using an appropriate brominating agent under controlled conditions to ensure high yield and purity.
The characterization of this compound is typically performed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and purity of the compound, which are essential for its use in medicinal chemistry applications.
In conclusion, 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole (CAS No. 2090477-79-3) is a highly versatile compound with significant potential in medicinal chemistry. Its unique structural features make it an excellent starting material for the synthesis of bioactive molecules with diverse therapeutic applications. Ongoing research continues to explore its full range of biological activities and optimize its properties for use in drug development.
2090477-79-3 (4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)